molecular formula C14H14F3N3O2 B8047941 Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate

Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B8047941
M. Wt: 313.27 g/mol
InChI Key: GHRQSTRPUKHJIW-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate is a synthetic compound featuring a benzyl carbamate group linked via an ethyl chain to a 4-(trifluoromethyl)-substituted imidazole ring. The trifluoromethyl (-CF₃) group is a key structural motif, known for enhancing metabolic stability and modulating electronic properties in medicinal chemistry.

Properties

IUPAC Name

benzyl N-[2-[4-(trifluoromethyl)imidazol-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-20(10-19-12)7-6-18-13(21)22-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRQSTRPUKHJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of imidazole derivatives, including those similar to Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate. Studies have shown that compounds containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of imidazole was synthesized and tested against human liver cancer (HepG2) and rat glioma (C6) cell lines. The compound demonstrated IC50 values in the submicromolar range, indicating potent anticancer activity .
CompoundIC50 (C6)IC50 (HepG2)
20g15.67 ± 2.5258.33 ± 2.89

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The structural characteristics of this compound suggest it could be effective against fungal infections.

  • Research Findings : Compounds with similar structures have shown effectiveness against Candida albicans, a common pathogenic fungus .

Synthetic Pathways

The synthesis of this compound typically involves:

  • Step 1 : Formation of the imidazole ring through cyclization reactions.
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Step 3 : Coupling with benzyl and carbamate moieties through amide bond formation.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name Imidazole Substituent Linker Group Key Functional Groups Biological Context
Target Compound : Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate 4-CF₃ Ethyl carbamate Carbamate, imidazole Not explicitly stated
Analog 1 : Benzyl(2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate 4-(4-Fluoro-3-methylphenyl) Propan-2-yl carbamate Carbamate, aryl fluoride Intermediate for antimalarial candidate mCMQ069
Analog 2 : tert-Butyl (2-(2-(2-(4-((2-(3,5-bis(trifluoromethyl)phenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)methyl)benzamido)ethoxy)ethoxy)ethyl)carbamate 3,5-Bis(trifluoromethyl)phenyl Polyether-ethyl carbamate Bis(trifluoromethyl), benzamide Hsp70 inhibitor synthesis
Analog 3 : 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA1) 2-CF₃ (benzimidazole) Benzoic acid Benzimidazole, carboxylic acid Chan-Lam arylation model
Analog 4 : Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate 4-Phenyl Ethyl carbamate (chiral center) Oxalate salt, stereochemistry Discontinued product (stability/efficacy issues?)
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s 4-CF₃ group contrasts with Analog 1’s 4-fluoro-3-methylphenyl and Analog 2’s 3,5-bis(trifluoromethyl)phenyl.
  • Linker Flexibility : The ethyl carbamate linker in the target compound offers rigidity compared to Analog 2’s polyether chain, which may improve conformational stability but limit pharmacokinetic flexibility.
  • Chirality: Analog 4 incorporates a stereocenter, which was discontinued—a cautionary note for synthesis challenges or variable efficacy in enantiomeric forms .

Biological Activity

Benzyl (2-(4-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a trifluoromethyl-substituted imidazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds with imidazole and benzimidazole derivatives exhibit notable antimicrobial properties . For instance, imidazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study comparing several benzimidazole derivatives, compounds similar to this compound demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The imidazole ring is also associated with anticancer activity . Compounds containing this moiety have been investigated for their ability to inhibit cancer cell proliferation. For example, a series of benzimidazole derivatives were found to inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the benzyl and imidazole portions can significantly affect the anticancer potency of these compounds .

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of substituted benzimidazoles revealed that compounds with similar structures to this compound exhibited promising results against resistant strains of bacteria. The study highlighted the importance of structural modifications that enhance activity against specific pathogens .

Study 2: Anticancer Activity in vitro

In vitro studies demonstrated that certain derivatives of the compound induced apoptosis in breast cancer cell lines (MDA-MB-231). These studies indicated that the presence of the trifluoromethyl group was critical for enhancing cytotoxic effects, leading to increased caspase-3 activity and morphological changes indicative of apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Trifluoromethyl substitutions enhance metabolic stability and lipophilicity.
  • Benzyl modifications can improve binding affinity to biological targets.
  • The position of substituents on the imidazole ring significantly influences biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobial15
1-(4-Bromobenzyl)-2-methyl-1H-benzo[d]imidazoleAnticancer12
2-Alkyl substituted benzimidazolesAntibacterial10
Novel ABI compoundsAnticancer8

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